molecular formula C14H15N3O5S2 B2994621 2-[2,4-dioxo-5-(propan-2-ylidene)-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)acetamide CAS No. 860134-82-3

2-[2,4-dioxo-5-(propan-2-ylidene)-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)acetamide

Cat. No. B2994621
CAS RN: 860134-82-3
M. Wt: 369.41
InChI Key: KYXSVSWJRPWFCD-UHFFFAOYSA-N
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Description

2-[2,4-dioxo-5-(propan-2-ylidene)-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)acetamide is a useful research compound. Its molecular formula is C14H15N3O5S2 and its molecular weight is 369.41. The purity is usually 95%.
BenchChem offers high-quality 2-[2,4-dioxo-5-(propan-2-ylidene)-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[2,4-dioxo-5-(propan-2-ylidene)-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Potential

Research indicates that derivatives of 2-[2,4-dioxo-5-(propan-2-ylidene)-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)acetamide possess significant antimicrobial properties. For example, a study by Gouda et al. (2010) explored the synthesis and antimicrobial potential of related thiazolidinone and thiazoline derivatives, revealing promising activities against certain microbial strains (Gouda, Berghot, Shoeib, & Khalil, 2010). Similarly, Darwish et al. (2014) synthesized novel thiazole, pyridone, and pyrazole derivatives bearing a sulfonamide moiety and found them effective as antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Hypoglycemic Activity

This compound has also been studied for its potential in treating diabetes. Nikalje et al. (2012) synthesized a series of related 2,4-thiazolidinedione derivatives and evaluated their hypoglycemic activity in an animal model, revealing promising results (Nikalje, Deshp, & Une, 2012). Another study by Nikaljea et al. (2012) reported the synthesis of similar derivatives and their significant hypoglycemic activity in animal models (Nikaljea, Choudharia, & Une, 2012).

Anti-inflammatory and Antioxidant Properties

Compounds related to 2-[2,4-dioxo-5-(propan-2-ylidene)-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)acetamide have been explored for their anti-inflammatory and antioxidant properties. Koppireddi et al. (2013) synthesized novel thiazolidinedione derivatives and found them effective as antioxidants and anti-inflammatory agents (Koppireddi, Komsani, Avula, Pombala, Vasamsetti, Kotamraju, & Yadla, 2013). Another study by Ma et al. (2011) synthesized thiazolidine-2,4-dione derivatives and evaluated their inhibitory potency on nitric oxide production, showing promising results in inflammatory disease treatment (Ma, Xie, Ma, Liu, Xiang, Ye, Zheng, Chen, Xu, Chen, Chen, Yang, Qiu, Wang, Liang, Peng, Yang, Wei, & Chen, 2011).

Other Pharmacological Activities

Various other pharmacological activities have been explored, such as xanthine oxidase inhibition by Ranganatha et al. (2014), indicating potential use in managing conditions like gout (Ranganatha, Begum, Naveen, Zameer, Hegdekatte, & Khanum, 2014).

properties

IUPAC Name

2-(2,4-dioxo-5-propan-2-ylidene-1,3-thiazolidin-3-yl)-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O5S2/c1-8(2)12-13(19)17(14(20)23-12)7-11(18)16-9-3-5-10(6-4-9)24(15,21)22/h3-6H,7H2,1-2H3,(H,16,18)(H2,15,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYXSVSWJRPWFCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1C(=O)N(C(=O)S1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2,4-dioxo-5-(propan-2-ylidene)-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)acetamide

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